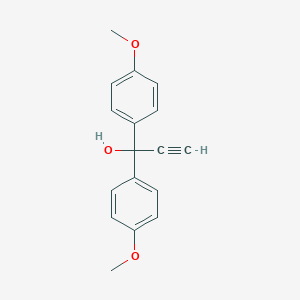

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNDMLXNYMQMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405188 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101597-25-5 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, initial characterization, and potential biological activities of the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Detailed experimental protocols for its preparation are presented, alongside a summary of its known physicochemical properties. While comprehensive peer-reviewed spectroscopic and biological data for this specific molecule remains elusive in publicly accessible literature, this guide consolidates available information from commercial sources and provides context based on structurally related compounds. The potential utility of this compound as a synthetic intermediate and a candidate for biological screening is also discussed.

**1. Introduction

This compound is a chemical compound featuring a central propargyl alcohol moiety flanked by two 4-methoxyphenyl (anisyl) groups. The presence of the reactive terminal alkyne and the tertiary alcohol functionality, combined with the electronic properties of the methoxy-substituted aromatic rings, makes this molecule an interesting subject for both synthetic and medicinal chemistry. The propargyl alcohol scaffold is a key structural motif in various natural products and pharmacologically active compounds. This guide aims to provide a detailed account of the discovery and initial characterization of this specific molecule.

Synthesis and Discovery

The primary route for the synthesis of this compound involves the nucleophilic addition of an acetylide anion to the corresponding benzophenone precursor.

Experimental Protocol: Synthesis via Acetylide Addition

A detailed two-step synthetic protocol has been described for the preparation of this compound.[1]

Step 1: Reaction of 4,4'-dimethoxybenzophenone with trimethylsilylacetylene

-

Under a nitrogen atmosphere, dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -10°C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C.

-

Stir the reaction mixture for 1 hour at -10°C.

-

In a separate flask, dissolve 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in 75 mL of anhydrous THF.

-

Add the solution of 4,4'-dimethoxybenzophenone dropwise to the reaction mixture at -10°C.

-

Continue stirring at -10°C for 3 hours.

-

Slowly warm the reaction to 0°C.

Step 2: Deprotection and Isolation

-

To the reaction mixture, add a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL).

-

Gradually warm the mixture to room temperature.

-

Adjust the pH of the solution to 7 using acetic acid.

-

Pour the mixture into 546 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 105 mL).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether mixed solvent to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a light yellow solid (7.5 g, 88.4% yield).[1]

A similar one-pot synthesis involves the use of sodium acetylide in xylene/mineral oil, which is dissolved in anhydrous THF saturated with acetylene gas, followed by the addition of 4,4-dimethoxybenzophenone.[1] The mixture is stirred for 24 hours at room temperature, followed by an aqueous workup and extraction with ethyl acetate.[1]

References

An In-Depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is a tertiary propargyl alcohol derivative with a unique diaryl structure. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known applications. While specific pharmacological data for this compound is limited in publicly available literature, the biological activities of structurally related compounds are discussed to highlight its potential areas of interest for drug discovery and development. All quantitative data are presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Core Properties

This compound, identified by the CAS Number 101597-25-5, possesses the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . At room temperature, it exists as a white to almost white crystalline powder.

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | |

| Molecular Weight | 268.31 g/mol | |

| CAS Number | 101597-25-5 | |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 91.0 - 95.0 °C | |

| Density (predicted) | 1.156 g/cm³ | |

| pKa (predicted) | 11.72 |

Spectral Data

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported, both utilizing 4,4'-dimethoxybenzophenone as the starting material.

Synthesis via Acetylide Addition

This method involves the direct addition of an acetylide anion to the carbonyl carbon of 4,4'-dimethoxybenzophenone.

A solution of 18% sodium acetylide in xylene/mineral oil (121.1 mL, 0.45 mol) is dissolved in anhydrous tetrahydrofuran (THF, 1 L) saturated with acetylene gas. To this mixture, 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) is added under a nitrogen atmosphere. The reaction is stirred for 24 hours at room temperature. Following the reaction, the product is extracted using ethyl acetate and water. The organic layer is subsequently dried with magnesium sulfate (MgSO₄) and concentrated under vacuum to yield the solid product.

Caption: Synthesis of this compound via Acetylide Addition.

Synthesis via Silylated Acetylene Intermediate

This alternative method utilizes a trimethylsilyl-protected acetylene, which can offer advantages in terms of handling and reactivity control.

Trimethylsilylacetylene (4.5 g, 45 mmol) is dissolved in anhydrous THF (150 mL) under a nitrogen atmosphere and cooled to -10 °C. To this solution, n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) is added slowly, maintaining the temperature at -10 °C, and the mixture is stirred for 1 hour. A solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) is then added dropwise at the same temperature. Stirring is continued for 3 hours at -10 °C, after which the reaction is slowly warmed to 0 °C.

For the deprotection step, a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL) is added, and the reaction mixture is gradually warmed to room temperature. The pH is adjusted to 7 with acetic acid, and the mixture is poured into water (546 mL). The aqueous phase is extracted with ethyl acetate (3 x 105 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is then recrystallized from an ethyl acetate/petroleum ether mixture to yield this compound as a light yellow solid.

Caption: Synthesis via a Silylated Acetylene Intermediate.

Potential Pharmacological Significance

While direct pharmacological studies on this compound are not extensively reported, the structural motifs present in the molecule, namely the bis(4-methoxyphenyl) group and the propargyl alcohol moiety, are found in compounds with a range of biological activities.

Derivatives of bis(4-methoxyphenyl)methane have been investigated for their potential as cytotoxic agents. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound sharing the diarylmethane core, has been shown to exhibit potent cytotoxicity and the ability to inhibit tubulin assembly, a mechanism of action for several anticancer drugs. Furthermore, some chalcone derivatives containing the 4-methoxyphenyl group have demonstrated anti-inflammatory and analgesic activities.

The prop-2-yn-1-ol scaffold is also a component of various biologically active molecules. Although prop-2-yn-1-ol itself is classified as toxic, its derivatives are being explored for a variety of therapeutic applications.

Given these precedents, this compound represents a lead compound for further investigation into its potential cytotoxic, anti-inflammatory, or other pharmacological activities.

Applications in Materials Science

One of the documented applications of this compound is as a precursor in the synthesis of photochromic pyranobenzopyran derivatives. These molecules are of interest for their ability to change color upon exposure to light, making them suitable for applications such as in smart windows, optical data storage, and ophthalmic lenses.

Future Directions

The existing data on this compound lays a solid foundation for further research. Key areas for future investigation include:

-

Comprehensive Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to create a complete spectral profile.

-

Pharmacological Screening: A broad-based screening of the compound's activity against various cell lines (e.g., cancer cell lines) and enzymatic assays to identify potential therapeutic targets.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Analogue Synthesis: The synthesis and evaluation of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

This compound is a readily synthesizable compound with established utility in materials science. While its pharmacological profile remains largely unexplored, the presence of key structural features found in other bioactive molecules suggests that it is a promising candidate for further investigation in the field of drug discovery. The detailed synthetic protocols provided herein offer a clear pathway for obtaining this compound for future research endeavors.

CAS number 101597-25-5 properties and structure

An In-depth Technical Guide to 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol (CAS Number: 101597-25-5)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of novel organic materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identity

Chemical Name: this compound

CAS Number: 101597-25-5[1][2][3]

Molecular Formula: C₁₇H₁₆O₃[2][4]

Molecular Weight: 268.31 g/mol [2][5][6]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and should be confirmed by experimental data where critical.

| Property | Value | Reference |

| Physical State | White to Almost white powder to crystal | [3][7] |

| Melting Point | 91.0 to 95.0 °C | [3][7] |

| 91.9–92.2°C | [5] | |

| Boiling Point | Not available | |

| Density | 1.156 g/cm³ (Predicted) | [5] |

| pKa | 11.72 (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethyl acetate and THF | [1] |

| Purity | >98.0% (GC) | [5] |

| Storage Conditions | Sealed in a dry, cool, and dark place (2-8°C or <15°C) | [4][5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the addition of an acetylide to 4,4'-dimethoxybenzophenone. Below are detailed experimental protocols based on literature procedures.

Synthesis via Sodium Acetylide

This protocol involves the reaction of 4,4'-dimethoxybenzophenone with commercially available sodium acetylide.

Materials:

-

4,4'-dimethoxybenzophenone

-

18 wt% Sodium acetylide in xylene/mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

-

Hexane

Procedure: [1]

-

In a reaction vessel, dissolve 18 wt% sodium acetylide (0.45 mol) in anhydrous THF (1 L) saturated with acetylene gas.

-

Under a nitrogen atmosphere, add 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) to the reaction mixture.

-

Stir the mixture for 24 hours at room temperature.

-

Perform a solvent extraction using ethyl acetate and water.

-

Separate the organic layer and dry it with anhydrous MgSO₄.

-

Concentrate the organic layer under vacuum to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and precipitate by slowly adding hexane under stirring to yield the purified product as a white solid.

Synthesis via in-situ Acetylide Generation

This method generates the acetylide reagent in-situ from trimethylsilylacetylene and n-butyllithium.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

4,4'-dimethoxybenzophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Acetic acid

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

Dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to -10°C.

-

Slowly add n-BuLi (1.6 M in hexane, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C. Stir for 1 hour.

-

Add a solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) dropwise at -10°C.

-

Continue stirring at -10°C for 3 hours, then slowly warm the reaction to 0°C.

-

To the reaction mixture, add a methanol (40.8 mL) solution of NaOH (2.16 g, 54 mmol) and allow it to warm to room temperature.

-

Adjust the pH to 7 with acetic acid and pour the mixture into water (546 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 105 mL).

-

Combine the organic layers and dry with anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield the final product.

Applications

The primary application of this compound is as a precursor in the synthesis of photochromic pyranobenzopyran derivatives.[1] These compounds are of significant interest for their application in "smart" materials, such as optical data storage and lenses that change color upon exposure to light.[5] The propargyl alcohol moiety allows for cyclization reactions to form various heterocyclic compounds.[1]

Biological Activity and Mechanism of Action

While the primary use of this compound is in materials science, some reports suggest it may possess biological activity. The mechanism of action is thought to involve its interaction with various molecular targets and potential antioxidant activity.[1] However, detailed studies on its specific biological effects and signaling pathways are not extensively reported in the literature, and its toxicological properties have not been thoroughly investigated.[7][8]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

Based on available safety data sheets, this compound may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[7]

References

- 1. 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5 [chemicalbook.com]

- 2. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol (CAS 212516-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 101597-25-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | C17H16O3 | CID 4644448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 101597-25-5 | Benchchem [benchchem.com]

- 6. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol [webbook.nist.gov]

- 7. This compound | 101597-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. clearsynth.com [clearsynth.com]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a tertiary propargyl alcohol with potential applications in medicinal chemistry and materials science. This document details the synthetic routes for its preparation and outlines the expected analytical data crucial for its unambiguous characterization.

Chemical Identity and Properties

This compound is a white to off-white crystalline powder. A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 101597-25-5 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% (GC) |

| Melting Point | 91.0 to 95.0 °C |

Synthesis Protocols

The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of 4,4'-dimethoxybenzophenone. Two common experimental procedures are detailed below.

Method 1: Using Sodium Acetylide

This protocol involves the in-situ generation or use of sodium acetylide to react with 4,4'-dimethoxybenzophenone.

Experimental Protocol:

-

Dissolve 18 wt% sodium acetylide in xylene/mineral oil (121.1 mL, 0.45 mol) in anhydrous tetrahydrofuran (THF, 1 L) saturated with acetylene gas.

-

Under a nitrogen atmosphere, add 4,4'-dimethoxybenzophenone (100 g, 0.41 mol) to the reaction mixture.

-

Stir the mixture for 24 hours at room temperature.

-

Perform a solvent extraction using ethyl acetate and water.

-

Dry the separated organic layer with magnesium sulfate (MgSO₄) and concentrate under vacuum to yield the solid product.[1]

Method 2: Using Trimethylsilylacetylene and n-Butyllithium

This alternative method utilizes trimethylsilylacetylene, which is deprotonated with n-butyllithium to form the acetylide nucleophile. The silyl group is subsequently removed.

Experimental Protocol:

-

Dissolve trimethylsilylacetylene (4.5 g, 45 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to -10°C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 28.5 mL, 45 mmol) while maintaining the temperature at -10°C. Stir the mixture for 1 hour.

-

Add a solution of 4,4'-dimethoxybenzophenone (7.44 g, 40.8 mmol) in anhydrous THF (75 mL) dropwise at -10°C. Continue stirring for 3 hours at this temperature.

-

Slowly warm the reaction to 0°C.

-

Add a solution of sodium hydroxide (2.16 g, 54 mmol) in methanol (40.8 mL) and allow the reaction to warm to room temperature.

-

Adjust the pH to 7 with acetic acid and pour the mixture into water (546 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 105 mL).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain this compound as a light yellow solid.[1]

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below. Note: As of the last update, publicly available, assigned spectral data for this specific compound is limited. The following data is predicted based on the known structure and spectral data of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two methoxyphenyl groups, the methoxy protons, the acetylenic proton, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | d | 4H | Ar-H (ortho to C-O) |

| ~ 6.8-7.0 | d | 4H | Ar-H (meta to C-O) |

| ~ 3.8 | s | 6H | -OCH₃ |

| ~ 2.9 | s | 1H | -C≡CH |

| ~ 2.5 | s | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts are outlined in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159 | Ar-C (para to C-C(OH)) |

| ~ 138 | Ar-C (ipso, attached to C(OH)) |

| ~ 128 | Ar-CH (ortho to C(OH)) |

| ~ 113 | Ar-CH (meta to C(OH)) |

| ~ 85 | -C≡CH |

| ~ 75 | -C ≡CH |

| ~ 74 | C-OH |

| ~ 55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500-3300 | Broad | O-H stretch (hydroxyl) |

| ~ 3300 | Sharp, Medium | ≡C-H stretch (alkyne) |

| ~ 2100 | Weak | C≡C stretch (alkyne) |

| ~ 1610, 1510 | Strong | C=C stretch (aromatic) |

| ~ 1250, 1030 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 268.1099 | [M]⁺, Molecular ion |

| 253 | [M - CH₃]⁺ |

| 241 | [M - C₂H₃]⁺ |

| 135 | [C₉H₇O]⁺ (methoxyphenyl acylium ion) |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of synthesis and characterization for this compound.

Caption: General synthesis workflow for this compound.

Caption: Logical workflow for the spectroscopic characterization of the final product.

Potential Signaling Pathways and Applications

While the primary focus of this guide is on chemical structure elucidation, it is noteworthy that propargyl alcohols and their derivatives are of interest in drug development. The presence of the propargyl group allows for further functionalization, for instance, through "click chemistry" reactions to link the molecule to other pharmacophores or biomolecules. The bis(4-methoxyphenyl) carbinol moiety is a structural feature found in some compounds with biological activity. Further research is required to explore the specific signaling pathways that this compound may modulate.

Caption: Potential avenues for future research and application of the title compound.

References

Spectroscopic Data Interpretation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. The interpretation of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which holds potential in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics, provides detailed experimental protocols for its synthesis and analysis, and utilizes diagrams to illustrate the logical connections in spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |

| C≡C-H (Terminal Alkyne) | ~3300 | Strong, Sharp |

| C≡C (Alkyne) | 2150 - 2100 | Weak to Medium |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic, -OCH₃) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (Aryl Ether) | 1250 - 1200 (asymmetric) | Strong |

| C-O (Aryl Ether) | 1050 - 1000 (symmetric) | Strong |

| C-O (Tertiary Alcohol) | ~1150 | Medium |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Solvent: CDCl₃)

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| Ar-H (ortho to -C(OH)-) | Doublet | 7.2 - 7.4 | 4H |

| Ar-H (ortho to -OCH₃) | Doublet | 6.8 - 7.0 | 4H |

| -OCH₃ | Singlet | ~3.8 | 6H |

| -OH | Singlet (exchangeable) | Variable (typically 2.0 - 4.0) | 1H |

| ≡C-H | Singlet | ~2.5 | 1H |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (if oxidized) | Not expected |

| C (ipso, attached to -C(OH)-) | 135 - 140 |

| C (ipso, attached to -OCH₃) | 158 - 162 |

| C (aromatic, ortho to -C(OH)-) | 128 - 130 |

| C (aromatic, ortho to -OCH₃) | 113 - 115 |

| C (quaternary, -C(OH)-) | 70 - 80 |

| C (alkyne, ≡C-H) | 80 - 85 |

| C (alkyne, -C≡) | 75 - 80 |

| -OCH₃ | ~55 |

Mass Spectrometry (MS) - Electron Ionization (EI)

| m/z | Proposed Fragment |

| 268 | [M]⁺ (Molecular Ion) |

| 253 | [M - CH₃]⁺ |

| 241 | [M - C₂H₃]⁺ (Loss of ethynyl group) |

| 225 | [M - C₂H₃ - O]⁺ or [M - C₃H₅O]⁺ |

| 135 | [C₉H₉O]⁺ (p-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ (p-methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from known procedures for the synthesis of tertiary propargyl alcohols.

Materials:

-

4,4'-Dimethoxybenzophenone

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution in THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

To a stirred solution of trimethylsilylacetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of 4,4'-dimethoxybenzophenone in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude silyl-protected alcohol.

-

Dissolve the crude product in THF and add a solution of TBAF in THF.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Analysis

Instrumentation:

-

IR: Fourier Transform Infrared (FTIR) Spectrometer

-

NMR: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

MS: Mass Spectrometer with an Electron Ionization (EI) source

Sample Preparation:

-

IR: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.

-

NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) for direct injection or analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Data Acquisition:

-

IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

MS: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the logical flow of spectroscopic data interpretation and a general experimental workflow.

Caption: Logical flow from molecular structure to predicted spectroscopic signals.

Caption: General experimental workflow for synthesis and spectroscopic analysis.

Spectroscopic Analysis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a tertiary propargyl alcohol. Its structure consists of a central carbon atom bonded to a hydroxyl group, an ethynyl group, and two 4-methoxyphenyl (anisyl) groups.

Key Structural Features:

-

Two 4-methoxyphenyl groups: These aromatic rings will exhibit characteristic signals in both NMR and IR spectra.

-

Tertiary alcohol: The hydroxyl group will have a distinct signature in the IR and ¹H NMR spectra.

-

Terminal alkyne: The carbon-carbon triple bond and the acetylenic proton will produce unique absorptions in the IR and NMR spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Doublet | 4H | Aromatic Protons (ortho to the quaternary carbon) |

| ~6.9 - 6.7 | Doublet | 4H | Aromatic Protons (meta to the quaternary carbon) |

| ~3.8 | Singlet | 6H | Methoxy Protons (-OCH₃) |

| ~2.9 | Singlet | 1H | Acetylenic Proton (-C≡CH) |

| ~2.5 | Singlet | 1H | Hydroxyl Proton (-OH) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Aromatic Carbon (para to the quaternary carbon, attached to -OCH₃) |

| ~138 | Aromatic Carbon (ipso, attached to the quaternary carbon) |

| ~128 | Aromatic Carbon (ortho to the quaternary carbon) |

| ~114 | Aromatic Carbon (meta to the quaternary carbon) |

| ~85 | Alkynyl Carbon (-C ≡CH) |

| ~75 | Alkynyl Carbon (-C≡C H) |

| ~74 | Quaternary Carbon (C-OH) |

| ~55 | Methoxy Carbon (-OCH₃) |

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3500 - 3300 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3300 | Strong, Sharp | ≡C-H Stretch (Alkyne) |

| ~3100 - 3000 | Medium | =C-H Stretch (Aromatic) |

| ~2110 | Weak | C≡C Stretch (Alkyne) |

| ~1610, 1510, 1460 | Medium to Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1030 | Strong | C-O Stretch (Tertiary Alcohol) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Transfer the clear solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (Preferred for Solids):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the different parts of the this compound molecule and their expected signals in the NMR and IR spectra.

Caption: Correlation of molecular structure with predicted NMR and IR signals.

Crystallography of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and a proposed workflow for the crystallographic analysis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the necessary experimental protocols to determine its three-dimensional atomic arrangement, a critical step in understanding its structure-activity relationship for applications in research and drug development.

Synthesis and Crystallization

The synthesis of this compound can be achieved through established organic chemistry methodologies. Following synthesis, the crucial step of growing high-quality single crystals is paramount for successful X-ray crystallographic analysis.

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the reaction of a protected acetylene derivative with 4,4'-dimethoxybenzophenone. One reported method utilizes trimethylsilylacetylene and n-butyllithium. In this procedure, trimethylsilylacetylene is deprotonated with n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-10°C) to form a lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of 4,4'-dimethoxybenzophenone. Subsequent workup with a methanolic sodium hydroxide solution removes the trimethylsilyl protecting group, and neutralization followed by extraction and recrystallization yields the desired product.

Another approach employs sodium acetylide. In this one-pot synthesis, commercially available sodium acetylide is reacted with 4,4'-dimethoxybenzophenone in anhydrous THF under an inert atmosphere. The reaction is typically stirred for an extended period at room temperature to ensure complete conversion. The product is then isolated through an aqueous workup and extraction, followed by purification via recrystallization.

Single Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques. For this compound, slow evaporation of a saturated solution is a promising starting point. Based on reported recrystallization solvents, a mixture of ethyl acetate and a less polar co-solvent like petroleum ether or hexane would be an appropriate choice. The process involves dissolving the purified compound in a minimal amount of the heated solvent mixture and allowing the solvent to evaporate slowly and undisturbed over several days.

Crystallographic Analysis Workflow

The determination of a small molecule crystal structure follows a well-established workflow, from data collection to structure validation. The logical progression of these steps is visualized in the diagram below.

Caption: A generalized workflow for small molecule crystallography.

Detailed Methodologies

1. Data Collection: A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.

2. Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various geometric and experimental factors to produce a list of unique reflection intensities.

3. Structure Solution: The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.

4. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

5. Structure Validation: The final refined structure is validated using a variety of crystallographic checks to ensure its chemical and geometric sensibility. The final model is then typically deposited in a crystallographic database.

Quantitative Crystallographic Data

As no public crystal structure is available, the following table presents the expected parameters that would be determined from a successful crystallographic study of this compound.

| Parameter | Expected Value |

| Crystal Data | |

| Chemical Formula | C₁₇H₁₆O₃ |

| Formula Weight | 268.31 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Data Collection | |

| Temperature (K) | ~100 |

| Radiation type | Mo Kα or Cu Kα |

| Refinement | |

| R-factor | < 0.05 for high-quality data |

| Goodness-of-fit | ~1 |

A Theoretical and Computational Guideline for the Investigation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol. Due to the limited availability of published research on this specific molecule, this document outlines a structured research framework based on established methodologies for analogous propargyl alcohols and related methoxyphenyl compounds. The guide covers prospective computational chemistry protocols, including Density Functional Theory (DFT) and molecular docking, hypothetical biological activity screening, and detailed experimental procedures for synthesis and characterization. The objective is to furnish researchers with a robust starting point for investigating the chemical, physical, and potential pharmacological properties of this compound.

Introduction

This compound is a tertiary propargyl alcohol characterized by the presence of two methoxyphenyl groups attached to the carbinol carbon. Propargyl alcohols are versatile building blocks in organic synthesis and have been investigated for a range of biological activities. The methoxy-substituted phenyl rings in the target molecule are common pharmacophores that can influence a compound's pharmacokinetic and pharmacodynamic properties. While specific studies on this compound are scarce, its structural motifs suggest potential for further investigation in materials science and medicinal chemistry. This guide aims to bridge the current knowledge gap by proposing a systematic theoretical and experimental workflow.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a baseline for its characterization.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₃ | [1] |

| Molecular Weight | 268.31 g/mol | [3] |

| CAS Number | 101597-25-5 | [2] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 91.0 to 95.0 °C | |

| Purity | >98.0% (GC) | |

| Predicted pKa | 11.72 | [3] |

| Predicted Density | 1.156 g/cm³ | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthesis procedures for this compound.[4]

Materials:

-

4,4'-Dimethoxybenzophenone

-

Trimethylsilylacetylene

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide

-

Methanol

-

Acetic Acid

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Magnesium Sulfate

-

Nitrogen gas supply

Procedure:

-

Under a nitrogen atmosphere, dissolve trimethylsilylacetylene (45 mmol) in anhydrous THF (150 mL) and cool the solution to -10°C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 45 mmol) to the solution, maintaining the temperature at -10°C. Stir the reaction mixture for 1 hour.

-

In a separate flask, dissolve 4,4'-dimethoxybenzophenone (40.8 mmol) in anhydrous THF (75 mL).

-

Add the 4,4'-dimethoxybenzophenone solution dropwise to the reaction mixture at -10°C. Continue stirring at this temperature for 3 hours.

-

Allow the reaction mixture to slowly warm to 0°C.

-

Prepare a solution of sodium hydroxide (54 mmol) in methanol (40.8 mL) and add it to the reaction mixture.

-

Gradually warm the mixture to room temperature.

-

Neutralize the reaction by adjusting the pH to 7 with acetic acid.

-

Pour the mixture into water (546 mL) and perform a liquid-liquid extraction with ethyl acetate (3 x 105 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol as a light-yellow solid.

Proposed Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of spectroscopic analyses should be performed.

Table 2: Proposed Spectroscopic and Analytical Techniques

| Technique | Purpose |

| ¹H NMR | To determine the proton environment and confirm the presence of aromatic, methoxy, hydroxyl, and acetylenic protons. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule, including the quaternary carbinol carbon and the acetylenic carbons. |

| FT-IR Spectroscopy | To identify characteristic functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-O stretches of the ether groups. |

| UV-Vis Spectroscopy | To determine the electronic absorption properties of the molecule, arising from the aromatic systems. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight and elemental composition. |

Theoretical and Computational Studies

The following sections outline a proposed computational workflow for investigating the properties of this compound, based on common practices for similar molecules.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for predicting the electronic structure and properties of molecules.

Protocol:

-

Geometry Optimization: The molecular structure of this compound will be optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p). This will provide the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR data.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum and aid in the assignment of experimental UV-Vis peaks.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer interactions and the nature of chemical bonds within the molecule.

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. Given the presence of methoxyphenyl groups, which are found in many biologically active compounds, potential targets could include enzymes such as cyclooxygenases (COX-1 and COX-2), various kinases, or receptors implicated in cancer and inflammatory pathways.

Protocol:

-

Ligand and Receptor Preparation: The 3D structure of this compound will be optimized as described in the DFT protocol. The crystal structures of target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added to the protein structures.

-

Docking Simulation: Docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the position of the co-crystallized ligand in the PDB structure or through blind docking followed by analysis of the most favorable binding poses.

-

Analysis of Results: The docking results will be analyzed based on the binding affinity (e.g., docking score in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site of the protein.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no biological activities have been reported for this compound, compounds with similar structural features, such as chalcones and other methoxyphenyl derivatives, have shown a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. For instance, some methoxyphenyl-containing compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.

A hypothetical signaling pathway that could be investigated is the inhibition of a pro-inflammatory cascade. For example, the compound could potentially inhibit the activity of COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Computational Analysis Workflow

Caption: Proposed computational workflow for theoretical studies of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the COX-2 inflammatory pathway by this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the systematic investigation of this compound. By integrating detailed experimental protocols for synthesis and characterization with robust computational methodologies, this document serves as a valuable resource for researchers interested in exploring the chemical and potential biological properties of this compound. The proposed workflows for DFT calculations and molecular docking, along with the hypothetical consideration of its biological activity, are intended to stimulate and guide future research efforts. The successful execution of the outlined studies will undoubtedly contribute to a deeper understanding of this molecule and its potential applications in various scientific fields.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within this landscape, the structural motif of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol and its analogs presents a compelling area of investigation. This technical guide synthesizes the currently available information on the potential biological activities of this class of compounds, with a primary focus on their anticancer properties. While direct and extensive biological data on the parent compound is limited in the public domain, this guide draws upon research on structurally related compounds, such as those containing gem-diaryl and propargyl alcohol moieties, to extrapolate potential mechanisms and therapeutic applications. This document aims to provide a foundational resource for researchers, offering insights into the synthesis, potential biological activities, and future directions for the development of these promising analogs.

Introduction

The this compound scaffold, characterized by two methoxy-substituted phenyl rings attached to a carbon bearing a hydroxyl group and a terminal alkyne, represents a unique chemical architecture. The presence of the methoxyphenyl groups is a common feature in a variety of biologically active molecules, including those with demonstrated anticancer effects. Furthermore, the propargyl alcohol moiety is a versatile functional group known for its reactivity and has been incorporated into various pharmacologically active compounds. This guide explores the convergence of these structural features and their potential implications for biological activity.

Synthesis of this compound

The synthesis of this compound is a critical first step in exploring its biological potential. A common synthetic route involves the reaction of 4,4'-dimethoxybenzophenone with an acetylide anion.

Experimental Protocol: Synthesis of this compound

-

Materials: 4,4'-dimethoxybenzophenone, Sodium acetylide in a suitable solvent (e.g., xylene/mineral oil), Anhydrous Tetrahydrofuran (THF), Acetylene gas, Ethyl acetate, Water, Magnesium sulfate (MgSO4).

-

Procedure:

-

A solution of sodium acetylide is prepared in anhydrous THF, saturated with acetylene gas.

-

4,4'-dimethoxybenzophenone is added to the reaction mixture under an inert atmosphere (e.g., nitrogen).

-

The reaction is stirred at room temperature for approximately 24 hours.

-

The product is extracted using a solvent extraction method with ethyl acetate and water.

-

The organic layer is collected, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the solid product.

-

This synthetic pathway provides a reliable method for obtaining the parent compound, which can then be used for further biological evaluation or as a precursor for the synthesis of various analogs.

Potential Biological Activity: An Analog-Based Perspective

Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. Therefore, this section will discuss the known biological activities of structurally related compound classes to infer the potential of the target scaffold.

Anticancer Potential

Propargylamines, which share the core propargyl group, have emerged as a promising class of anticancer agents. Research has demonstrated that libraries of 1-substituted propargylic tertiary amines exhibit cytotoxic selectivity, particularly against aggressive cancer subtypes like triple-negative breast cancer and pancreatic cancer.[1] This suggests that the propargyl moiety within the this compound scaffold could contribute to cytotoxic activity.

The presence of two 4-methoxyphenyl groups is a significant structural feature. Compounds with a diaryl scaffold have been investigated for their ability to inhibit cancer cell proliferation. For instance, a series of diaryl[1][2]diazepines has been shown to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, SGC7901, and A549.[3] Furthermore, some of these compounds were found to induce cell cycle arrest in the G2/M phase.[3] This indicates that the 1,1-diaryl arrangement in the target compound could be a key determinant of its potential anticancer effects.

Additionally, chalcones, which are 1,3-diaryl-2-propen-1-ones, have been extensively studied for their biological activities. Derivatives of these compounds have shown promising free-radical scavenging capabilities and protective effects against oxidative stress-induced cell damage.[4]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several potential signaling pathways and mechanisms of action can be hypothesized for this compound analogs.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for this compound analogs.

The diagram above illustrates a potential logical workflow for how these analogs might exert their anticancer effects. Following cellular uptake, the compounds could interact with specific intracellular targets, leading to the modulation of key signaling pathways that regulate cell cycle progression and apoptosis, ultimately resulting in cancer cell death.

Data Presentation

As specific quantitative data for this compound analogs is not currently available, the following table is a template that can be used to structure future experimental findings for clear comparison.

| Analog | Modification | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Parent Compound | - | e.g., MCF-7 | TBD | TBD | TBD |

| Analog 1 | e.g., R-group 1 | e.g., HeLa | TBD | TBD | TBD |

| Analog 2 | e.g., R-group 2 | e.g., A549 | TBD | TBD | TBD |

| ... | ... | ... | ... | ... | ... |

| (TBD: To Be Determined) |

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The synthetic accessibility of the parent compound provides a solid foundation for the generation of a diverse library of analogs. Future research should focus on:

-

Systematic Synthesis of Analogs: Modifying the aryl rings with different substituents and altering the propargyl moiety to establish clear structure-activity relationships (SAR).

-

Comprehensive Biological Screening: Evaluating the synthesized analogs against a broad panel of cancer cell lines to identify potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

Experimental Workflow for Future Studies

Caption: Proposed experimental workflow for the evaluation of novel analogs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

Abstract

This document provides detailed experimental protocols for the synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, a valuable intermediate in the preparation of photochromic pyranobenzopyran derivatives, from 4,4'-dimethoxybenzophenone.[1] The synthesis is achieved through the ethynylation of the benzophenone derivative. This application note outlines three distinct methodologies, offering flexibility in reagent choice and reaction conditions to suit various laboratory setups. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a tertiary propargyl alcohol. The introduction of the propargyl group is a key transformation in organic synthesis, providing a versatile functional group for further elaboration, for instance, in click chemistry, Sonogashira coupling, and the synthesis of various heterocyclic compounds. The starting material, 4,4'-dimethoxybenzophenone, is a readily available aromatic ketone.[2][3][4][5][6] This document presents three protocols for its conversion to the target propargyl alcohol, each employing a different source of the acetylenic anion.

Reaction Scheme

Caption: General experimental workflow for the synthesis.

Logical Relationship of Protocols

The following diagram illustrates the relationship between the different synthetic protocols.

Caption: Relationship between the synthetic protocols.

References

- 1. 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5 [chemicalbook.com]

- 2. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Dimethoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 6. biocat.com [biocat.com]

Application Notes and Detailed Protocol for Sonogashira Coupling of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed experimental protocol for the Sonogashira coupling of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol with a generic aryl iodide, a key transformation for the synthesis of complex diaryl-substituted enynes. These structures are of significant interest in medicinal chemistry and materials science due to their potential biological activity and unique electronic properties.

Reaction Mechanism and Considerations

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the palladium cycle.[1][2]

It is important to note that in the case of propargyl alcohols, such as this compound, a subsequent base-catalyzed isomerization to the corresponding α,β-unsaturated ketone (a chalcone) can occur.[4] Reaction conditions should be carefully monitored to control this potential side reaction.

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling experiment.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl iodide

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Dissolve this compound (1.2 mmol, 1.2 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the aryl iodide.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters for the Sonogashira coupling of this compound with various aryl iodides. This data is illustrative and actual results may vary.

| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | 2 | 4 | Et₃N (2) | THF | 50 | 6 | 85 |

| 2 | 4-Iodoanisole | 2 | 4 | Et₃N (2) | THF | 50 | 8 | 82 |

| 3 | 1-Iodo-4-nitrobenzene | 2 | 4 | Et₃N (2) | Dioxane | RT | 4 | 91 |

| 4 | 4-Iodobenzonitrile | 2 | 4 | DIPA (2) | THF | 60 | 5 | 88 |

Signaling Pathway/Reaction Scheme

The following diagram illustrates the general Sonogashira coupling reaction between this compound and an aryl iodide.

Caption: General scheme for the Sonogashira coupling reaction.

Troubleshooting and Safety Precautions

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The catalyst may need to be activated or a different ligand system may be required. Increasing the reaction temperature or time could also improve the yield.

-

Side Products: The formation of homocoupled alkyne (Glaser coupling) can be minimized by maintaining a strict inert atmosphere. The isomerization to the enone can be suppressed by using a milder base or shorter reaction times.

-

Safety: Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Triethylamine is a corrosive and flammable liquid. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Oxidation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

Abstract

This document provides a detailed, step-by-step protocol for the oxidation of the tertiary propargyl alcohol, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, to its corresponding ketone, 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-one. This transformation is a key step in the synthesis of various organic compounds. The protocol outlined here utilizes activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for activated alcohols such as allylic and propargylic alcohols.[1][2][3] This method offers high selectivity and straightforward work-up procedures.[2] An alternative protocol using Dess-Martin Periodinane (DMP) is also presented, providing researchers with a choice of a modern and mild oxidizing agent.[4][5][6][7]

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Propargyl alcohols, in particular, are valuable precursors to ynones, which are important building blocks in the synthesis of heterocycles and other complex molecules. This compound is a tertiary propargyl alcohol whose oxidation requires a selective reagent to avoid side reactions.

This application note details two reliable protocols for this oxidation: one employing the classical and cost-effective activated manganese dioxide (MnO₂) and a second using the modern, mild, and highly selective Dess-Martin Periodinane (DMP).

Reaction Scheme

The overall transformation is the oxidation of the tertiary alcohol to a ketone:

Experimental Protocols

Two effective protocols for the oxidation are provided below.

**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **

Manganese dioxide is a widely used oxidizing agent for the selective oxidation of primary and secondary allylic and benzylic alcohols to their corresponding aldehydes and ketones.[1][8] It is a heterogeneous reagent, which simplifies the work-up procedure to a simple filtration.[2]

-

Starting Material: this compound

-

Reagent: Activated Manganese Dioxide (MnO₂)

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)[3]

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Celite® or a similar filtration aid

-

Sintered glass funnel or Büchner funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M solution), add activated manganese dioxide (MnO₂, 5-10 equivalents).

-

Reaction: Stir the resulting suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake with additional DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 268.31 | 1.0 | 1.0 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 5.0 - 10.0 | 5.0 - 10.0 |

| Dichloromethane (DCM) | - | - | - |

Typical yields for MnO₂ oxidations of propargyl alcohols are generally good to excellent, though this is substrate-dependent.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][7] The reaction is typically fast and proceeds under neutral conditions at room temperature.[5][7]

-

Starting Material: this compound

-

Reagent: Dess-Martin Periodinane (DMP)

-

Solvent: Dichloromethane (DCM)

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution.

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M solution).

-

Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 268.31 | 1.0 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 | 1.5 |

| Dichloromethane (DCM) | - | - | - |

DMP oxidations are known for their high yields and clean reaction profiles.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the oxidation of this compound.

Logical Relationship of Reagent Choice

Caption: Comparison of MnO₂ and DMP protocols for the oxidation reaction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Dess-Martin Periodinane is potentially explosive under certain conditions and should be handled with care.[6]

Conclusion

The oxidation of this compound can be effectively achieved using either activated manganese dioxide or Dess-Martin Periodinane. The choice of reagent will depend on factors such as scale, cost, and the sensitivity of other functional groups in the molecule. Both protocols provided offer reliable and reproducible methods for the synthesis of the corresponding ynone, a valuable intermediate for further synthetic transformations.

References

- 1. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Manganese Dioxide [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Reduction of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals